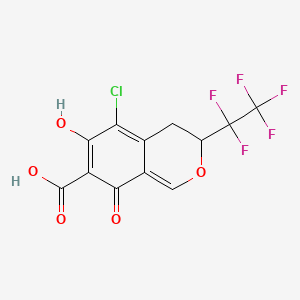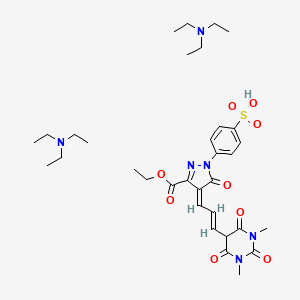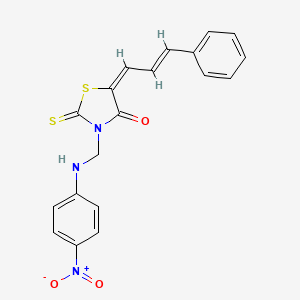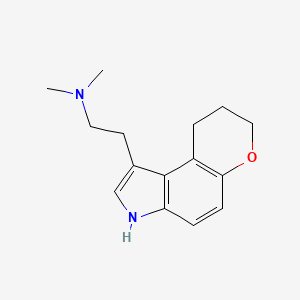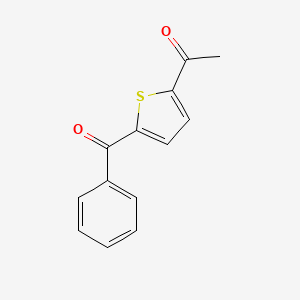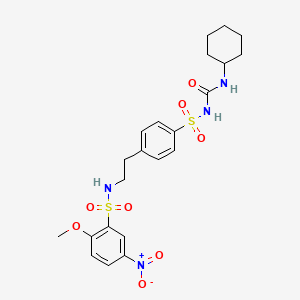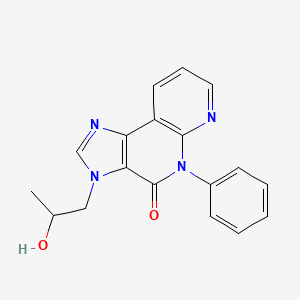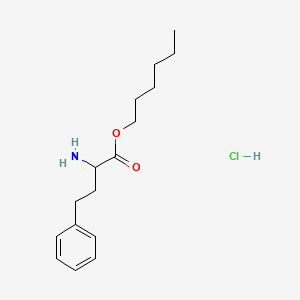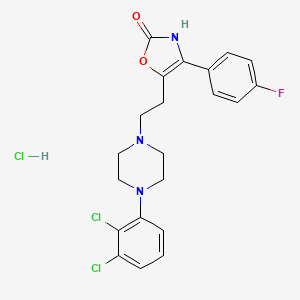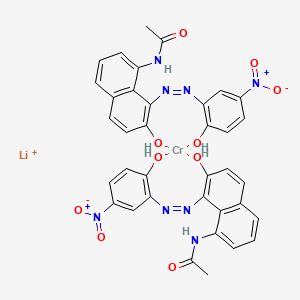
Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is a complex compound that contains lithium, chromium, and a naphthyl-based azo ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) typically involves the reaction of chromium salts with azo compounds under controlled conditions. The process often requires the use of solvents and specific temperature and pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) can undergo various chemical reactions, including:
Reduction: Reduction reactions can also occur, often involving reducing agents that interact with the chromium center.
Substitution: The azo ligand can participate in substitution reactions, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state chromium compounds, while reduction can yield lower oxidation state species . Substitution reactions can result in modified azo ligands with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
The compound’s potential biological applications include its use as a staining agent in microscopy and histology. Its vibrant color and ability to bind to specific biological molecules make it useful for visualizing cellular structures .
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its interactions with biological molecules and potential pharmacological effects are areas of active investigation .
Industry
Industrially, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications, including textiles and coatings .
Mécanisme D'action
The mechanism of action of Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) involves its interaction with specific molecular targets. The azo ligand can form coordination complexes with metal ions, influencing their reactivity and stability . The compound’s effects are mediated through its ability to participate in redox reactions and bind to various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium bis[1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
- Chromate(2-), [3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]
Uniqueness
Lithium bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-) is unique due to its specific ligand structure and the presence of both lithium and chromium ions. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propriétés
Numéro CAS |
83804-13-1 |
|---|---|
Formule moléculaire |
C36H28CrLiN8O10+ |
Poids moléculaire |
791.6 g/mol |
Nom IUPAC |
lithium;chromium;N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/2C18H14N4O5.Cr.Li/c2*1-10(23)19-13-4-2-3-11-5-7-16(25)18(17(11)13)21-20-14-9-12(22(26)27)6-8-15(14)24;;/h2*2-9,24-25H,1H3,(H,19,23);;/q;;;+1 |
Clé InChI |
ZRQACCDSNFLKCH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




